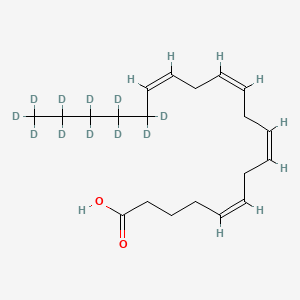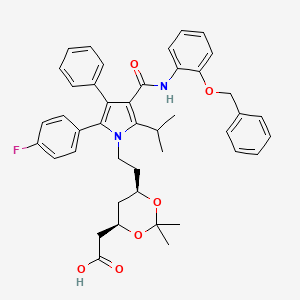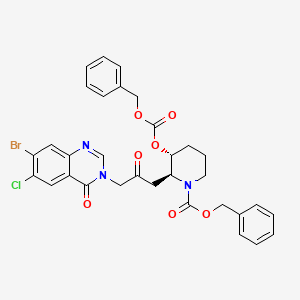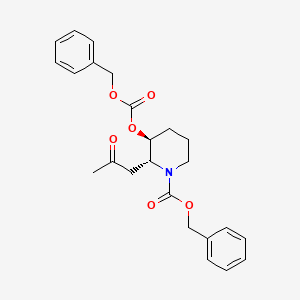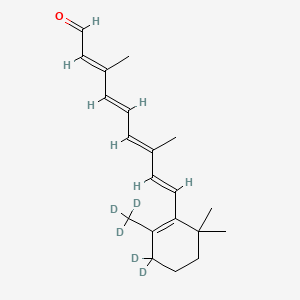
all-trans-Retinal-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
All-trans-Retinal-d5 is a deuterated form of all-trans-retinal, a derivative of vitamin A. It is a key component in the visual cycle, acting as a chromophore in the visual pigments of the retina. This compound is essential for vision as it undergoes photoisomerization, which is crucial for the conversion of light into electrical signals in the eye .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of all-trans-Retinal-d5 typically involves the deuteration of all-trans-retinal. This process can be achieved through the catalytic hydrogenation of all-trans-retinal in the presence of deuterium gas. The reaction conditions often include a palladium or platinum catalyst under controlled temperature and pressure to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to achieve high yields and purity. The compound is then crystallized and stored under specific conditions to maintain its stability .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form all-trans-retinoic acid-d5.
Isomerization: this compound can isomerize to 11-cis-retinal-d5 under the influence of light or specific enzymes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Isomerization: Light, isomerase enzymes.
Major Products:
Oxidation: All-trans-retinoic acid-d5.
Reduction: All-trans-retinol-d5.
Isomerization: 11-cis-retinal-d5.
Wissenschaftliche Forschungsanwendungen
All-trans-Retinal-d5 is widely used in scientific research due to its role in the visual cycle and its deuterated nature, which makes it useful in various studies:
Wirkmechanismus
All-trans-Retinal-d5 functions as a chromophore in the visual pigments of the retina. Upon absorption of light, it undergoes photoisomerization from the all-trans form to the 11-cis form. This isomerization triggers a conformational change in the opsin protein, leading to the activation of the phototransduction cascade. This cascade ultimately converts the light signal into an electrical signal that is processed by the brain to form visual images .
Vergleich Mit ähnlichen Verbindungen
All-trans-retinal: The non-deuterated form, also involved in the visual cycle.
11-cis-retinal: The isomerized form that binds to opsin to form rhodopsin.
All-trans-retinoic acid: An oxidized form used in cellular differentiation and growth.
Uniqueness: All-trans-Retinal-d5 is unique due to its deuterated nature, which provides stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where isotopic labeling is required .
Eigenschaften
IUPAC Name |
(2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3/b9-6+,12-11+,16-8+,17-13+/i3D3,10D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYCYZXNIZJOKI-LHAZDGMOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CCC(C(=C1C([2H])([2H])[2H])/C=C/C(=C/C=C/C(=C/C=O)/C)/C)(C)C)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Cyclopropanemethanol, 1-ethoxy-alpha-[(trimethylsilyl)ethynyl]- (9CI)](/img/new.no-structure.jpg)




